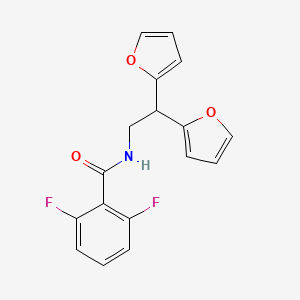

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

説明

Synthesis Analysis

The synthesis of compounds related to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves multiple steps, starting from base molecules such as 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene. This reaction pathway typically leads to various acetamide derivatives through subsequent reactions with aromatic aldehydes and hydrazine hydrate in ethanol. These processes are characterized by their specificity to the desired acetamide derivatives and are confirmed through spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, has been elucidated using various analytical techniques. X-ray diffraction analysis, for example, plays a crucial role in determining the crystal structure, confirming the molecular geometry, and identifying intermolecular interactions that stabilize the compound. These analyses reveal detailed insights into the compound's stereochemistry and molecular conformation (Wei-hua et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives, including N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, are influenced by their functional groups and molecular structure. Studies involving the synthesis and characterization of similar compounds highlight the role of substituents in determining their reactivity and interactions with other molecules. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications (Banks et al., 1996).

科学的研究の応用

Synthesis and Characterization

- Synthesis Processes : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives are synthesized through various methods. One approach involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford N-substituted compounds. These synthesized compounds are usually characterized by spectroscopic methods like 1H NMR and IR, ensuring their purity and structure (Panchal & Patel, 2011).

Biological and Pharmacological Evaluation

Antimicrobial and Antifungal Activities : Compounds synthesized from N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibit promising activities against bacterial and fungal strains, making them potential candidates for antimicrobial and antifungal agents (Yurttaş et al., 2020).

Anticonvulsant and Neurotoxicity Properties : Certain derivatives have been studied for their anticonvulsant activity and neurotoxicity. Some compounds demonstrated significant protective indexes in various tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

Antioxidant Activity : N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives have also been evaluated for their antioxidant activity. Various studies involving spectroscopic methods and DFT calculations suggest significant antioxidant potential, indicating their usefulness in oxidative stress-related conditions (Chkirate et al., 2019).

Green Chemistry and Synthesis Optimization

- Green Chemistry Approach : Efforts have been made to synthesize derivatives using green chemistry approaches, utilizing water and eco-friendly catalysts. This not only enhances the yield and reduces the reaction time but also aligns with sustainable practices in chemical synthesis (Gondaliya & Kapadiya, 2021).

特性

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHHWHKJLLPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330647 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |

CAS RN |

866149-89-5 | |

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)